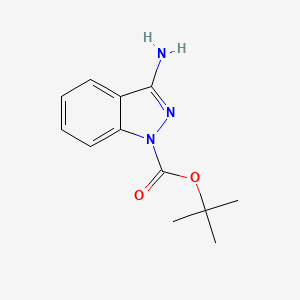

tert-Butyl 3-amino-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGKIFRHQLVSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719871 | |

| Record name | tert-Butyl 3-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-58-7 | |

| Record name | tert-Butyl 3-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-amino-1H-indazole-1-carboxylate synthesis protocol

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a key building block in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the indazole ring system to yield 3-amino-1H-indazole from an appropriate benzonitrile precursor. The subsequent step is the selective N-Boc protection of the indazole ring's nitrogen atom.

Reaction Scheme:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a reliable method for the synthesis of the target molecule.[1][2]

Step 1: Synthesis of 3-Amino-1H-indazole

This procedure outlines the formation of the indazole ring from 2-fluorobenzonitrile.

Experimental Workflow:

Caption: Workflow for the synthesis of 3-Amino-1H-indazole.

Procedure:

-

To a solution of 2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).[1]

-

Heat the reaction mixture in a sealed tube at reflux temperature for 4 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Upon completion, concentrate the reaction mixture to dryness.[1]

-

The resulting solid can be purified by recrystallization from ethanol to afford 3-amino-1H-indazole as a pale-yellow solid.[1]

Step 2: Synthesis of this compound

This protocol details the selective N-Boc protection of 3-amino-1H-indazole.

Experimental Workflow:

Caption: Workflow for the Boc protection of 3-Amino-1H-indazole.

Procedure:

-

To a solution of 3-amino-1H-indazole (5.0 mmol) in dichloromethane (40 ml), add 4-dimethylaminopyridine (DMAP) (5.0 mmol).[1]

-

Cool the reaction mixture to 0 °C (273 K) in an ice bath.[1]

-

Add di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol) to the cooled mixture.[1]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.[1]

-

Monitor the progress of the reaction by TLC.[1]

-

After completion, dilute the reaction mixture with dichloromethane (50 ml).[1]

-

Wash the organic layer with water and then with brine (25 ml each).[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20–30%) to yield this compound.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of the analogous 5-bromo-tert-butyl 3-amino-1H-indazole-1-carboxylate, which can be considered indicative for the synthesis of the non-brominated target compound.

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield |

| 1 | 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, Ethanol | Sealed tube, 343 K (70 °C), 4 h | 5-Bromo-1H-indazol-3-amine | 90%[1] |

| 2 | 5-Bromo-1H-indazol-3-amine | Boc anhydride, DMAP, Dichloromethane | 273 K to room temp., 15 h | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | 62%[1] |

Note: Yields for the synthesis of the non-brominated this compound are expected to be in a similar range. Optimization of reaction conditions may lead to improved yields.

Safety and Handling

-

2-Fluorobenzonitrile: Acutely toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

Boc anhydride: A moisture-sensitive solid. Handle in a dry environment.

-

DMAP: Toxic and corrosive. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

Technical Guide: Physicochemical Properties of tert-Butyl 3-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical properties of tert-Butyl 3-amino-1H-indazole-1-carboxylate. Due to the limited availability of experimentally derived data for this specific compound, this document primarily presents computational predictions and offers generalized experimental protocols for the determination of key physicochemical characteristics.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that a significant portion of this data is derived from computational models and has not been experimentally verified.

| Property | Value | Data Type |

| Molecular Formula | C₁₂H₁₅N₃O₂ | |

| Molecular Weight | 233.27 g/mol | |

| CAS Number | 1204298-58-7 | |

| Boiling Point | 395.3 ± 34.0 °C at 760 mmHg | Calculated |

| Density | 1.2 ± 0.1 g/cm³ | Calculated |

| Melting Point | Not Available | |

| Flash Point | 192.8 ± 25.7 °C | Calculated |

| logP (Octanol-Water Partition Coefficient) | 2.2 | Calculated |

| pKa | Not Available | |

| Solubility | Expected to be soluble in organic solvents | Qualitative |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool. A fresh sample is then heated at a much slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Qualitative Solubility Assessment

This protocol outlines a systematic approach to determining the solubility of a compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.

Materials:

-

Test tubes and rack

-

Vortex mixer (optional)

-

Spatula or balance for measuring the compound

-

A selection of solvents:

-

Water (deionized)

-

5% (w/v) aqueous Sodium Hydroxide (NaOH)

-

5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃)

-

5% (v/v) aqueous Hydrochloric Acid (HCl)

-

Organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.

-

Procedure:

-

Initial Solvent Screening:

-

Approximately 10-20 mg of this compound is placed into a series of labeled test tubes.

-

To each tube, 1 mL of a different solvent is added.

-

The tubes are agitated (e.g., by vortexing or vigorous shaking) for 1-2 minutes.

-

A visual inspection is made to determine if the compound has dissolved completely, partially, or not at all. Observations are recorded.

-

-

Acid-Base Solubility:

-

If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential functional groups.

-

Basic Solution Test: To a fresh sample, 5% NaOH is added. If it dissolves, it suggests the presence of an acidic functional group. A subsequent test with the weaker base, 5% NaHCO₃, can help differentiate between strong and weak acids.

-

Acidic Solution Test: If insoluble in water and basic solutions, a fresh sample is tested with 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.

-

Workflow and Pathway Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of a new chemical entity like this compound.

Technical Guide: Characterization and Applications of tert-Butyl 3-amino-1H-indazole-1-carboxylate (CAS No. 1204298-58-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization and synthetic utility of tert-butyl 3-amino-1H-indazole-1-carboxylate, identified by CAS number 1204298-58-7. This compound is a key heterocyclic building block in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of complex, biologically active molecules, most notably kinase inhibitors for oncological applications. This document compiles available data on its physicochemical properties, synthesis, and spectroscopic characterization, and discusses its role in the development of targeted therapeutics. While direct biological activity data for this specific intermediate is limited, its structural contribution to potent inhibitors of signaling pathways will be explored.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring and an amino group at the C3 position. This strategic placement of functional groups makes it a versatile synthon for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1204298-58-7 | N/A |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [1] |

| Molecular Weight | 233.27 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white powder | N/A |

| Boiling Point | 395.3±34.0 °C (Predicted) | [2] |

| Density | 1.24±0.1 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8 °C, under inert gas | [2] |

Synthesis and Purification

The synthesis of this compound analogs typically involves the protection of the indazole nitrogen followed by functional group manipulations. A representative synthetic protocol for a structurally similar compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is detailed below, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of a Boc-Protected 3-Aminoindazole Derivative

This protocol describes the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, which follows a similar logic for the non-brominated target compound.[3][4]

Step 1: Formation of 3-Aminoindazole Precursor The synthesis often starts from a substituted 2-fluorobenzonitrile derivative which is cyclized with hydrazine to form the 3-aminoindazole core.[5]

Step 2: Boc Protection

-

To a solution of the 3-amino-indazole precursor (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20-30%).[3][4]

Figure 1: Synthetic Workflow

Caption: General workflow for the Boc protection of 3-amino-1H-indazole.

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data for a Related Indazole Derivative (3-tert-Butoxycarbonyl-1H-indazole)

| Technique | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 28.42, 81.98, 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63, 162.54 | [2] |

| IR (neat) | 3258, 1710, 1621, 1235 cm⁻¹ | [2] |

| HRMS (ESI) | Calcd for C₁₂H₁₄N₂O₂ (M+Na) 241.0947. Found 241.0946. | [2] |

Role in Drug Discovery and Development

The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The 3-aminoindazole core, in particular, is a key hinge-binding fragment for many kinase inhibitors.[1][5][7] this compound serves as a critical intermediate, allowing for the controlled and regioselective introduction of the indazole core into larger, more complex molecules.

The Boc-protecting group on the N1 position prevents unwanted side reactions during subsequent synthetic steps, and the amino group at the C3 position provides a handle for further derivatization, often through amide bond formation or cross-coupling reactions.

Signaling Pathway Context: A Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-aminoindazole scaffold has been successfully incorporated into inhibitors targeting various kinases, including FLT3, PDGFRα, and Kit.[5] These inhibitors often bind to the ATP-binding pocket of the kinase, competing with the endogenous ATP.

Figure 2: Role in Kinase Inhibitor Synthesis

Caption: Logical relationship of the intermediate to the final kinase inhibitor.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure and strategically placed functional groups enable the efficient synthesis of complex indazole-containing molecules with significant therapeutic potential. While this compound itself is not typically the final active pharmaceutical ingredient, its role as a foundational building block for a new generation of targeted therapies, particularly kinase inhibitors, is of critical importance to drug discovery and development professionals. Further research into novel synthetic routes and applications of this and related indazole synthons will continue to fuel the development of innovative therapeutics.

References

- 1. tert-Butyl 7-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19063674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl 3-formyl-1H-indazole-1-carboxylate,氨基酸和特殊氨基酸-氨基酸,楚肽生物 - 楚肽生物科技 [apeptides.com]

Spectroscopic and Structural Elucidation of tert-Butyl 3-amino-1H-indazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Isomeric Analogs

To facilitate the characterization of tert-Butyl 3-amino-1H-indazole-1-carboxylate, spectroscopic data for its isomers, tert-butyl 6-amino-1H-indazole-1-carboxylate and tert-butyl 7-amino-1H-indazole-1-carboxylate, are presented below. These data provide a reference for the expected chemical shifts and spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data of tert-Butyl 6-amino-1H-indazole-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.71 | s | 9H | Boc group |

| 4.02 | s | 2H | NH₂ |

Solvent: CDCl₃[1]

Mass Spectrometry (MS) Data

LC-MS Data of 1-BOC-5-amino-indazole

| m/z | Interpretation |

| 134 | [M-Boc + H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of indazole derivatives. These protocols are based on standard practices reported for similar compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[2] Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

-

¹H NMR: Spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Data are reported as chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz).

-

¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts (δ) are reported in ppm.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.[3] Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectra are typically recorded over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[2] Samples are typically dissolved in a suitable solvent like acetonitrile or methanol and introduced into the mass spectrometer via direct infusion or liquid chromatography. The data is acquired in positive or negative ion mode, and the measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Comprehensive Technical Guide to tert-Butyl 3-amino-1H-indazole-1-carboxylate: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 3-amino-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable synthon for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document provides detailed experimental protocols, comprehensive data summaries, and visualizations of relevant chemical and biological pathways to support researchers in their drug discovery and development endeavors.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic functionalization of the indazole core is crucial for modulating biological activity. This compound, with its protected indazole nitrogen and a reactive amino group at the 3-position, serves as a versatile intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential and site-selective modifications.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1204298-58-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [4] |

| Molecular Weight | 233.27 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data for a related compound, 3-tert-Butoxycarbonyl-1H-indazole, shows characteristic peaks for the indazole core and the Boc group. For the title compound, expected signals would include aromatic protons of the indazole ring, a broad singlet for the amino protons, and a singlet for the tert-butyl protons.[5] |

| ¹³C NMR | Expected signals would include those for the aromatic carbons of the indazole ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the tert-butyl group.[5] |

| IR (Infrared) Spectroscopy | Expected characteristic absorption bands would include N-H stretching for the amino group, C=O stretching for the carbamate, and C-H stretching for the aromatic and aliphatic moieties.[5] |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would be observed at m/z 234.12. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a readily available 2-fluorobenzonitrile derivative. The first step involves the formation of the 3-aminoindazole core via reaction with hydrazine, followed by the protection of the indazole nitrogen with a Boc group.

General Synthetic Workflow

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar analog, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[6]

Step 1: Synthesis of 3-Amino-1H-indazole

-

Materials: 2-Fluorobenzonitrile, Hydrazine hydrate (99%), Ethanol.

-

Procedure:

-

To a solution of 2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).

-

Heat the reaction mixture in a sealed tube at the reflux temperature of ethanol for 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 3-amino-1H-indazole.

-

Step 2: Synthesis of this compound

-

Materials: 3-Amino-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 3-amino-1H-indazole (5.0 mmol) in dichloromethane (40 ml), add DMAP (5.0 mmol).

-

Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (5.0 mmol).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (50 ml) and wash with water and brine (25 ml).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude compound by column chromatography on silica gel (e.g., 20–30% ethyl acetate in hexane) to afford this compound.[7]

-

Reactivity and Applications in Synthesis

The presence of the Boc-protected indazole and the free 3-amino group makes this compound a versatile building block for a variety of chemical transformations.

Reactions at the 3-Amino Group

The primary amino group at the 3-position is nucleophilic and can readily participate in reactions such as:

-

N-Arylation and N-Alkylation: The amino group can be functionalized through cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents.[8][9]

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents allows for the synthesis of a wide range of amide derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to N-alkylated products.

Reactions following Boc Deprotection

The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in an organic solvent) to liberate the N-H of the indazole ring.[10][11] This allows for subsequent functionalization at the N1 position, including:

-

N-Arylation: Palladium- or copper-catalyzed N-arylation introduces aryl or heteroaryl groups.

-

N-Alkylation: Reaction with alkyl halides or other electrophiles introduces alkyl substituents.

This sequential functionalization strategy is a powerful tool for creating diverse libraries of substituted indazoles for structure-activity relationship (SAR) studies.

Application in the Synthesis of the PI3Kβ Inhibitor GSK2636771

A prominent application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[12][13] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[14]

The PI3K/Akt/mTOR Signaling Pathway

Synthetic Strategy for GSK2636771

The synthesis of GSK2636771 leverages the reactivity of this compound. A plausible synthetic route involves a multi-step sequence, likely including a key cross-coupling reaction to introduce the pyrimidine moiety.

Representative Experimental Protocol for a Key Coupling Step (Buchwald-Hartwig Amination)

The following is a general procedure for a Buchwald-Hartwig amination, a likely key step in the synthesis of GSK2636771. Specific conditions would need to be optimized for the particular substrates.

-

Materials: this compound, Aryl halide (e.g., a chloropyrimidine derivative), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., dioxane or toluene).

-

Procedure:

-

In an oven-dried flask, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite, washing with the organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the efficient construction of complex, biologically active molecules. The successful application of this synthon in the development of the PI3Kβ inhibitor GSK2636771 highlights its importance in modern drug discovery. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize this key intermediate in their own synthetic endeavors.

References

- 1. cenmed.com [cenmed.com]

- 2. 1204298-58-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound|CAS 1204298-58-7|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 4. tert-Butyl 7-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19063674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Aminoindazole Core: A Technical Guide to Synthesis and Functionalization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, biologically active compounds, particularly kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has cemented its role as a critical hinge-binding fragment in the design of targeted therapies. This technical guide provides an in-depth overview of the synthesis of the 3-aminoindazole core and the subsequent functionalization of its reactive amino group. While the initial query explored the use of 3-aminoindazole as a protecting group, a comprehensive literature review reveals this to be a misconception. Instead, this molecule serves as a versatile building block, with its own amino group being a key site for derivatization to modulate pharmacological activity. This guide presents detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the effective utilization of this important scaffold in drug development programs.

Synthesis of the 3-Aminoindazole Core

The construction of the 3-aminoindazole ring system is a critical first step. Several synthetic strategies have been developed, with the choice of route often depending on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Cyclization of 2-Halobenzonitriles with Hydrazine

One of the most common and direct methods for synthesizing 3-aminoindazoles is the nucleophilic aromatic substitution (SNAr) reaction of an ortho-halobenzonitrile with hydrazine.[1][2] The reactivity of the halogen is crucial, with fluorine being the most effective leaving group, followed by chlorine.[3]

Experimental Protocol: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile [1]

-

Materials: 2-Fluorobenzonitrile, hydrazine hydrate, n-butanol.

-

Procedure:

-

To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (excess, e.g., 5-10 eq).

-

Heat the reaction mixture to reflux (approx. 117 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

The following diagram illustrates the general workflow for the synthesis of the 3-aminoindazole core via this method.

Caption: Synthesis of 3-Aminoindazole via Cyclization.

Palladium-Catalyzed Arylation and Cyclization

An alternative approach for substrates where the SNAr reaction is sluggish (e.g., with 2-bromobenzonitriles) involves a two-step process: a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence.[3] This method offers a broader substrate scope for less activated aryl halides.

Functionalization of the 3-Amino Group

The exocyclic amino group at the 3-position is a primary site for derivatization, allowing for the introduction of various side chains to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The two main types of functionalization are N-acylation and N-alkylation.

N-Acylation of 3-Aminoindazole

The N-acylation of the 3-amino group is a straightforward and widely used method to introduce amide functionalities. This is often a key step in the synthesis of kinase inhibitors, where the acyl group can interact with the ribose-binding pocket or other regions of the ATP-binding site.[4]

Experimental Protocol: General Procedure for N-Acylation [4]

-

Materials: 3-Aminoindazole derivative, acyl chloride or carboxylic acid, coupling agent (e.g., HATU, HOBt/EDC), base (e.g., DIPEA, triethylamine), and an aprotic solvent (e.g., DMF, DCM).

-

Procedure (using an acyl chloride):

-

Dissolve the 3-aminoindazole (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere.

-

Add a suitable base, such as triethylamine or pyridine (1.1-1.5 eq).

-

Cool the mixture to 0 °C.

-

Add the acyl chloride (1.0-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

The following table summarizes representative quantitative data for the N-acylation of 3-aminoindazoles.

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Cyclopropanecarbonyl chloride | Pyridine | Not specified | Not specified, used in a multi-step synthesis | [4] |

| Phenyl chloroformate | Pyridine | Not specified | 40 | [4] |

The general workflow for N-acylation is depicted below.

Caption: General Workflow for N-Acylation of 3-Aminoindazole.

N-Alkylation of 3-Aminoindazole

N-alkylation of the 3-amino group introduces alkyl substituents, which can be used to probe steric and electronic requirements of a binding pocket or to improve properties such as solubility and cell permeability. It is important to note that alkylation can also occur on the indazole ring nitrogens (N1 and N2), and regioselectivity can be an issue.[5][6] Often, a mixture of products is obtained, with the ratio depending on the reaction conditions.[5]

Experimental Protocol: N-Alkylation with Aminoalkyl Halides [5][6]

-

Materials: 3-Aminoindazole, aminoalkyl halide (e.g., 2-chloro-N,N-dimethylethylamine), base (e.g., NaH, K2CO3), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

To a suspension of a base like sodium hydride in anhydrous DMF, add a solution of 3-aminoindazole (1.0 eq) in DMF at 0 °C.

-

Stir the mixture at room temperature for a period to allow for deprotonation.

-

Add the aminoalkyl halide (1.0-1.2 eq) and heat the reaction mixture (e.g., to 80 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Separate the regioisomers (N3-alkylated, N1-alkylated, and N2-alkylated products) by column chromatography.

-

The reaction of 3-aminoindazole with aminoalkyl halides can lead to a mixture of 3-(substituted amino)indazoles and 1-(substituted amino)indazoles.[5] The following table provides an example of the product distribution.

| Alkylating Agent | Product Ratio (3-substituted : 1-substituted) | Reference |

| Aminoalkyl halides (general) | ~3 : 1 | [5] |

The logical relationship in the N-alkylation process is shown in the diagram below.

Caption: N-Alkylation of 3-Aminoindazole and Product Distribution.

Conclusion

3-Aminoindazole is a highly valuable and versatile scaffold in drug discovery, serving as a foundational building block rather than a protecting group. Its synthesis is well-established, and the exocyclic amino group provides a convenient handle for a wide range of functionalization reactions. A thorough understanding of the synthetic routes to the core and the methods for its derivatization, as outlined in this guide, is essential for researchers aiming to leverage the full potential of this privileged structure in the development of novel therapeutics. Careful control of reaction conditions is paramount, particularly in N-alkylation reactions, to achieve the desired regioselectivity and maximize the yield of the target compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to the Chemical Stability of Boc-Protected 3-Aminoindazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-(1H-indazol-3-yl)carbamate, commonly referred to as Boc-protected 3-aminoindazole, is a crucial building block in medicinal chemistry and drug discovery. Its structure combines the versatile indazole scaffold, a privileged bicyclic heteroaromatic system found in numerous biologically active compounds, with the widely used tert-butyloxycarbonyl (Boc) protecting group. The chemical stability of such key intermediates is a critical parameter that influences their storage, handling, reaction compatibility, and the overall success of multi-step synthetic campaigns.

This technical guide provides an in-depth analysis of the chemical stability of Boc-protected 3-aminoindazole. While specific, comprehensive stability studies on this exact molecule are not extensively published, this document synthesizes foundational knowledge of the Boc protecting group's lability with the principles of forced degradation studies as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3] Understanding these principles is essential for anticipating degradation pathways, developing robust analytical methods, and ensuring the quality and integrity of active pharmaceutical ingredients (APIs) and their intermediates.[1]

Physicochemical Properties and Stability Profile

The stability of Boc-3-aminoindazole is primarily dictated by the lability of the N-Boc (carbamate) linkage under specific environmental conditions. The indazole ring itself is generally stable but can be susceptible to certain oxidative or photolytic conditions. The Boc group is notoriously sensitive to acid but exhibits significant stability in neutral and basic media.[4][]

Predicted Stability under Various Conditions

The following table summarizes the expected stability profile of Boc-3-aminoindazole based on the known behavior of the tert-butyloxycarbonyl protecting group.

| Stress Condition | Predicted Stability | Rationale and Potential Degradation Products | Citations |

| Acidic (pH < 5) | Low | The N-Boc group undergoes rapid, acid-catalyzed hydrolysis (deprotection) to yield 3-aminoindazole, carbon dioxide, and isobutylene. This is the most significant liability of the molecule. | [4][][6][7][8][9][10] |

| Neutral (pH 6-8) | High | The Boc group is generally stable under neutral aqueous conditions at ambient temperature. | [4][][11] |

| Basic (pH > 9) | High | The carbamate linkage is resistant to basic hydrolysis and most nucleophiles, making it an orthogonal protecting group to base-labile groups like Fmoc. | [4][][7][11][12] |

| Oxidative | Moderate | While the Boc group is relatively stable, the electron-rich indazole ring system may be susceptible to oxidation. Forced studies with agents like H₂O₂ are necessary to confirm pathways. | [1][2] |

| Thermal | Moderate | The N-Boc group can be thermally labile at elevated temperatures, leading to deprotection. Prolonged exposure to high heat should be avoided. | [8][13][14] |

| Photolytic | Moderate | As with many aromatic heterocyclic compounds, exposure to UV or visible light may induce degradation. Photostability studies are recommended as per ICH Q1B guidelines. | [2][3] |

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[1][2][3][15] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[2][3]

Experimental Workflow for Stability Assessment

A systematic approach is required to evaluate the stability of Boc-3-aminoindazole. The workflow involves exposing the compound to a range of stress conditions and analyzing the resulting samples at various time points using a qualified analytical method, typically High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for forced degradation studies.

Key Experimental Protocols

The following protocols are generalized methodologies for conducting forced degradation studies on Boc-3-aminoindazole, based on ICH guidelines.[1][2] The extent of degradation should ideally be targeted between 5-20% to avoid secondary degradation.

| Parameter | Acid Hydrolysis | Base Hydrolysis | Oxidation | Thermal Stress | Photostability |

| Stress Agent | 0.1 M HCl | 0.1 M NaOH | 3-30% H₂O₂ | Heat | Light (ICH Q1B) |

| Solvent | Acetonitrile/Water | Acetonitrile/Water | Acetonitrile/Water | Solid state and in solution | Solid state and in solution |

| Temperature | 60 °C (or RT) | 60 °C (or RT) | Room Temperature | 60-80 °C (increments of 10°C) | As per light chamber specs |

| Duration | Up to 72 hours | Up to 72 hours | Up to 72 hours | Up to 7 days | Overall illumination ≥ 1.2 million lux hours; Integrated near UV ≥ 200 watt hours/m² |

| Analysis | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection |

Protocol: Acid Hydrolysis

-

Prepare a 1 mg/mL stock solution of Boc-3-aminoindazole in acetonitrile.

-

In a volumetric flask, add a portion of the stock solution to an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl / 50% Acetonitrile.

-

Incubate the solution in a water bath at 60 °C.

-

Withdraw aliquots at 0, 2, 8, 24, and 48 hours.

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target analytical concentration.

-

Analyze by a validated stability-indicating HPLC method.

Potential Degradation Pathways

The most probable degradation pathway for Boc-3-aminoindazole is the acid-catalyzed cleavage of the Boc group.

Acid-Catalyzed Deprotection

Under acidic conditions, the carbonyl oxygen of the carbamate is protonated. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (3-aminoindazole) and carbon dioxide.[8][9] The tert-butyl cation typically loses a proton to form isobutylene.[4][]

Caption: Acid-catalyzed degradation pathway of Boc-3-aminoindazole.

Summary and Recommendations

The chemical stability of Boc-protected 3-aminoindazole is dominated by the acid-labile nature of the N-Boc protecting group. It is expected to be highly stable under neutral and basic conditions but will degrade rapidly in the presence of acid. Stability towards oxidative, thermal, and photolytic stress should be experimentally determined through formal forced degradation studies.

Recommendations for Handling and Storage:

-

Storage: Store in a cool, dry, and dark place in well-sealed containers to minimize thermal and photolytic degradation.

-

Handling: Avoid contact with acidic substances, including acidic solvents, reagents, or chromatography media (e.g., silica gel) unless deprotection is the intended outcome.

-

Formulation/Reaction: For applications where the Boc group must remain intact, ensure that all reaction and purification conditions are maintained at a neutral or basic pH.[11] Use non-amine containing buffers like phosphate-buffered saline (PBS) if the molecule is to be used in aqueous media for biological assays.[4]

References

- 1. rjptonline.org [rjptonline.org]

- 2. scispace.com [scispace.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. pharmtech.com [pharmtech.com]

An In-depth Technical Guide on the Solubility of tert-Butyl 3-amino-1H-indazole-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 3-amino-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed, generalized experimental protocols for determining its solubility in various organic solvents. Furthermore, this guide outlines the typical synthetic workflow for related compounds, offering insights into potential solvent systems for dissolution and purification. The methodologies presented are grounded in standard pharmaceutical research practices and are intended to equip researchers with the necessary tools to assess the solubility profile of this and similar molecules, a critical factor in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents, a crucial property for its application in subsequent synthetic transformations and for its formulation as a potential drug candidate. Understanding the solubility of this intermediate in a range of organic solvents is paramount for process optimization, purification, and formulation development. This guide presents standardized methods for the experimental determination of both thermodynamic and kinetic solubility.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. Commercial suppliers often indicate "No data available" for this parameter. However, qualitative information can be inferred from synthetic procedures for analogous compounds. For instance, the synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate involves the use of dichloromethane (DCM) as a reaction solvent and a mixture of ethyl acetate and hexane for purification by column chromatography.[1][2] This suggests that the parent compound, this compound, likely exhibits solubility in these and structurally similar organic solvents.

To address the absence of quantitative data, this guide provides detailed experimental protocols for researchers to determine the solubility in their laboratories. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dichloromethane | 25 | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Shake-Flask |

| Hexane | 25 | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Shake-Flask |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., dichloromethane, ethyl acetate, methanol, etc.)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[3] A similar approach can be adapted for organic solvents.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

96-well plates

-

Plate reader capable of detecting turbidity (nephelometry) or a UV-Vis plate reader

-

Automated liquid handler (recommended)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the selected organic solvent to a series of wells.

-

Using an automated liquid handler or a multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the organic solvent.

-

Mix the solutions thoroughly.

-

Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

-

Alternatively, the plate can be filtered, and the concentration of the solute in the filtrate can be determined by UV-Vis spectroscopy against a calibration curve.[4]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship in Synthesis

The synthesis of this compound is analogous to that of its bromo-derivative. The following diagram illustrates the logical steps involved in such a synthesis, highlighting the points where solubility in organic solvents is critical.

References

Unveiling the Structural Landscape: A Technical Guide to tert-Butyl 3-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational properties of tert-Butyl 3-amino-1H-indazole-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Understanding the three-dimensional arrangement and structural nuances of this molecule is paramount for designing and developing novel therapeutics with enhanced efficacy and selectivity. This document summarizes key structural data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural elucidation.

Molecular Structure and Conformation

The core of this compound consists of a bicyclic indazole system, which is comprised of a fused benzene and pyrazole ring. The conformational flexibility of the molecule is largely dictated by the orientation of the bulky tert-butyl carboxylate group attached to the N1 position of the pyrazole ring.

In the solid state, the indazole ring system is observed to be nearly planar.[1][2][3][4] The dihedral angle between the pyrazole and benzene rings is minimal, suggesting a high degree of conjugation across the bicyclic core.[1][2][3][4] The tert-butoxycarbonyl (Boc) group at the N1 position plays a crucial role in defining the molecule's overall shape and intermolecular interactions.

The conformation is characterized by the following key features based on the bromo-derivative:

-

Planarity of the Indazole Core: The fused pyrazole and benzene rings are nearly co-planar, with a dihedral angle of approximately 2.36°.[1][2][3][4]

-

Orientation of the Boc Group: The ester group of the tert-butyl carboxylate substituent is slightly twisted out of the plane of the indazole ring system.[1][3][4]

-

Intermolecular Interactions: In the crystalline state, the molecules of the bromo-analog form inversion dimers through N—H⋯N hydrogen bonds.[1][2][3][4] These dimers are further linked into a three-dimensional network by weak aromatic π–π stacking interactions and C—H⋯O hydrogen bonds.[1][2][3][4]

Table 1: Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

| Parameter | Value |

| Chemical Formula | C12H14BrN3O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6335 (2) |

| b (Å) | 10.5313 (3) |

| c (Å) | 10.6659 (3) |

| α (°) | 85.954 (1) |

| β (°) | 75.105 (1) |

| γ (°) | 75.105 (1) |

| Volume (ų) | 698.53 (4) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.607 |

Data obtained from the crystallographic study of the 5-bromo analog and serves as a model.[2]

Table 2: Key Dihedral Angles for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

| Description | Dihedral Angle (°) |

| Between Pyrazole and Benzene Rings | 2.36 (5) |

| Between Ester Group and Fused-Ring System | 10.01 (4) |

Data obtained from the crystallographic study of the 5-bromo analog and serves as a model.[1][3][4]

Experimental Protocols

The synthesis and characterization of this compound can be achieved through a well-established synthetic route, adapted from the procedure for its 5-bromo analog.

Synthesis of this compound

This synthesis involves the Boc protection of the commercially available 3-amino-1H-indazole.

Materials:

-

3-amino-1H-indazole

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-amino-1H-indazole in dichloromethane, add a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C (273 K) in an ice bath.

-

Add Boc anhydride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the title compound.[1]

Characterization

The structural confirmation and purity of the synthesized this compound would be determined using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure, including the presence of the tert-butyl group and the substitution pattern on the indazole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretching of the amino group and the C=O stretching of the carbamate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Single-Crystal X-ray Diffraction: To obtain definitive information about the solid-state conformation and intermolecular interactions, single crystals of the compound can be grown and analyzed by X-ray diffraction.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for the synthesis and structural analysis.

This guide provides a foundational understanding of the molecular structure and conformation of this compound. The provided data, based on a close structural analog, offers valuable insights for researchers engaged in the design and synthesis of novel indazole-based compounds for drug discovery. Further experimental validation through single-crystal X-ray diffraction of the title compound is recommended for a definitive conformational assignment.

References

Methodological & Application

Application Notes and Protocols: Parallel Synthesis of Compound Libraries Using tert-Butyl 3-amino-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tert-butyl 3-amino-1H-indazole-1-carboxylate as a versatile building block in the parallel synthesis of diverse compound libraries for drug discovery and chemical biology applications.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The 3-aminoindazole moiety, in particular, serves as a valuable starting point for the introduction of molecular diversity. The use of this compound offers a strategic advantage by protecting the N1 position of the indazole ring, thereby enabling regioselective functionalization at the 3-amino group. This allows for the systematic and rapid generation of compound libraries through parallel synthesis, facilitating the exploration of structure-activity relationships (SAR).

Overview of Parallel Synthesis Strategy

A common and effective approach for the parallel synthesis of a tri-substituted indazole library from this compound involves a multi-step solution-phase synthesis. This strategy allows for the introduction of diversity at three key positions: the 3-amino group, a position on the benzene ring (e.g., the 5-position via a bromo- intermediate), and the N1 position after deprotection of the Boc group.

A solution-phase strategy is often employed for the multiple parallel synthesis of indazole libraries, which can overcome regioselectivity issues encountered in other synthetic approaches.[1] This methodology allows for the production of a wide range of N-1, C-3, and C-5 substituted indazoles.[1]

Data Presentation

The following table summarizes representative yields for the key diversification steps in the synthesis of an indazole library. Please note that these yields are based on a similar tri-substituted indazole library and are provided for illustrative purposes.[1] Actual yields may vary depending on the specific substrates and reaction conditions used.

| Diversification Step | Position of Modification | Range of Reported Yields (%) | Notes |

| N-Alkylation/Arylation of the 3-amino group | C3-NH-R | 50 - 80 | Achieved via various coupling reactions (e.g., amide bond formation, reductive amination). |

| Substitution at the N1 position | N1-R' | 50 - 75 | Performed after Boc deprotection, using alkyl, aryl, or aralkyl halides. |

| Substitution at the C5 position | C5-R'' | 75 - 90 | Introduced via functionalization of a pre-installed group (e.g., bromo) using reductive alkylation or acylation. |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

This protocol describes the synthesis of a key intermediate, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, which can be used to introduce diversity at the C5 position. The synthesis involves the protection of 5-bromo-1H-indazol-3-amine.[2]

Materials:

-

5-Bromo-1H-indazol-3-amine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml).

-

Add DMAP (5.0 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add Boc anhydride (5.0 mmol) to the cooled reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (50 ml).

-

Wash the organic layer with water and then with brine (25 ml).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate in hexane (e.g., 20-30%) as the eluent.

-

The purified product is obtained as a gummy solid which solidifies upon standing. The reported yield for this reaction is 62%.[2]

Protocol 2: Parallel Amide Library Synthesis from this compound

This protocol outlines a general procedure for the parallel synthesis of an amide library by coupling various carboxylic acids to the 3-amino group of the indazole core. This method is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives.

Materials:

-

This compound

-

A library of diverse carboxylic acids (R-COOH)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate

-

96-well reaction block or individual reaction vials

Procedure for each library member:

-

In a reaction vial or a well of a 96-well plate, dissolve this compound (1 equivalent) in DMF.

-

In a separate vial, dissolve the desired carboxylic acid (1 equivalent) in DMF.

-

To the carboxylic acid solution, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).

-

Add TEA or DIPEA (3 equivalents) to the carboxylic acid mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Transfer the activated carboxylic acid solution to the vial containing this compound.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting library of amide derivatives can be purified by techniques suitable for parallel processing, such as preparative HPLC or automated column chromatography.

Visualizations

Experimental Workflow for Parallel Library Synthesis

The following diagram illustrates the general workflow for the parallel synthesis of a tri-substituted indazole library.

Caption: A generalized workflow for the parallel synthesis of a diversified indazole library.

Hypothetical Signaling Pathway for Screening

Compound libraries derived from the 3-aminoindazole scaffold are often screened against protein kinases due to the scaffold's ability to mimic the hinge-binding region of ATP. The following diagram depicts a generic kinase signaling pathway that could be a target for such a library.

Caption: A hypothetical kinase signaling pathway as a target for an indazole-based compound library.

References

Application Notes and Protocols: Suzuki Coupling Reactions with tert-Butyl 3-amino-1H-indazole-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of tert-Butyl 3-amino-1H-indazole-1-carboxylate derivatives. The presence of the 3-amino group and the N-Boc protecting group makes these substrates valuable for constructing libraries of novel compounds for structure-activity relationship (SAR) studies. These derivatives are of particular interest as kinase inhibitors, often targeting critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3]

Synthesis of Starting Material: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

A key starting material for the target Suzuki coupling reactions is a halogenated version of the title compound. The following protocol outlines the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine

This procedure starts with the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.

Reagents and Materials:

-

5-Bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (99%)

-

Ethanol

-

Sealed reaction tube

-

Standard laboratory glassware

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).

-

Seal the reaction tube and heat the mixture to 70°C for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness.

-

The resulting brown solid can be purified by recrystallization from ethanol to yield 5-bromo-1H-indazol-3-amine as pale-yellow needles.[4]

Protocol 2: Boc-Protection of 5-Bromo-1H-indazol-3-amine

The N1 position of the indazole ring is protected with a tert-butoxycarbonyl (Boc) group.

Reagents and Materials:

-

5-Bromo-1H-indazol-3-amine

-

Di-tert-butyl dicarbonate (Boc Anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Water and Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml).

-

Add DMAP (5.0 mmol) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add Boc anhydride (5.0 mmol) to the cooled mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane (50 ml).

-

Wash the organic layer with water and then with brine (25 ml each).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[4]

Suzuki-Miyaura Cross-Coupling Protocols

The following protocols describe the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate with various arylboronic acids.

Protocol 3: General Procedure for Suzuki Coupling (Conventional Heating)

Reagents and Materials:

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)₂, 5 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard reaction glassware with reflux condenser

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Add the palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 90-100°C with stirring.[5]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 ml).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-amino-5-aryl-1H-indazole-1-carboxylate.

Protocol 4: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Reagents and Materials:

-

Same as Protocol 3, but with a microwave reaction vial.

-

Microwave reactor.

Procedure:

-

In a microwave vial, combine tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst and ligand if necessary.

-

Add the chosen solvent system.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120-140°C for 20-40 minutes with stirring.[6][7]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 3.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the Suzuki coupling of halogenated indazole derivatives with different organoboron reagents, providing an indication of expected outcomes.

Table 1: Suzuki Coupling of 5-Bromo-Indazole Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | PdCl₂(dppf)₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 78 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 80 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf)₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 70-80 |

| 5 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 65-75 |